molecular formula C13H10N2OS B1275488 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 383135-23-7

1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1275488
M. Wt: 242.3 g/mol
InChI Key: XAKRQKWGOBSLFB-UHFFFAOYSA-N
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Description

The closest compound I found is "1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid" . It’s a compound with a benzothiazole moiety, which is a heterocyclic compound (a compound containing atoms of at least two different elements as members of its rings).


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For example, Maliyappa and co-workers created four heterocyclic azo dyes using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one .


Molecular Structure Analysis

The molecular structure of these compounds can be complex. For instance, “1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” has a molecular formula of C12H12N2O2S .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used in chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, “1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” has a molecular weight of 248.3 .

Scientific Research Applications

Non-Linear Optic Application

Compounds derived from benzothiazole, such as 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been investigated for their potential application in non-linear optics. The synthesis of novel push-pull benzothiazole derivatives with reverse polarity was explored, focusing on substituting the 2-position with strong electron-acceptor groups. These compounds exhibit expected non-linear optical properties, making them candidates for optical applications (Hrobárik, Sigmundová, & Zahradník, 2004).

Analytical Applications

Another application area is in the field of analytical chemistry. Derivatives of benzothiazole, similar to 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been used as neutral ionophores in the construction of novel sensors. For instance, a study found that pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl) hydrazone can be used for creating an Er(III) membrane sensor, exhibiting high selectivity and wide applicability for analytical purposes (Ganjali et al., 2007).

Synthesis of Pyrazole Derivatives

Benzothiazole-based compounds, similar in structure to 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been used in the synthesis of novel pyrazole derivatives. These compounds, pendant to benzothiazole, are prepared through 1,3-dipolar cycloaddition reactions and have various potential applications in chemical synthesis (Kheder, Mabkhot, Zahian, & Mohamed, 2014).

Synthesis of Carbonyl Compounds

Benzothiazole-2-carbaldehyde, a related compound, has been utilized in the synthesis of aldehydes and ketones via transaminations. This method, which may be relevant for derivatives like 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, offers wide applications with yields generally over 80% (Calō, Lopez, & Todesco, 1972).

Antitumor Agents

Derivatives of 1,3-benzothiazol-2-yl have been explored for their potential as antitumor agents. Specifically, compounds synthesized from 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have shown significant antitumor activity. These findings indicate potential applications of related benzothiazole derivatives, like 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, in the development of new antitumor drugs (Matiichuk et al., 2020).

Safety And Hazards

The safety and hazards of these compounds can vary depending on their structure and usage. It’s important to refer to the specific safety data sheet (SDS) for each compound for detailed information .

Future Directions

Benzothiazole derivatives are of significant interest due to their potential applications in medicinal chemistry. Future research may focus on developing new synthetic methodologies for these compounds and exploring their biological activities .

properties

IUPAC Name

1-(6-methyl-1,3-benzothiazol-2-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-9-4-5-11-12(7-9)17-13(14-11)15-6-2-3-10(15)8-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKRQKWGOBSLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde

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